O-(2-carboxypropan-2-yl)hydroxylammonium chloride

Description

Properties

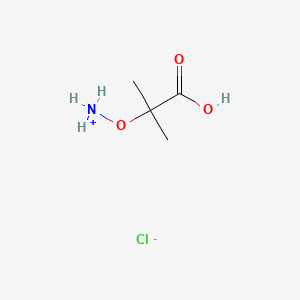

Molecular Formula |

C4H10ClNO3 |

|---|---|

Molecular Weight |

155.58 g/mol |

IUPAC Name |

2-carboxypropan-2-yloxyazanium;chloride |

InChI |

InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h1-2,5H3;1H |

InChI Key |

QQSPVDQDABOKMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)O[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of O-(2-carboxypropan-2-yl)hydroxylammonium chloride

General Synthetic Route Overview

The compound this compound is typically synthesized via the reaction of hydroxylamine hydrochloride with a suitable aldehyde or ester precursor bearing the 2-carboxypropan-2-yl moiety, followed by isolation as the hydrochloride salt. The preparation often involves multi-step sequences including oxime formation, chlorination, and acidification steps.

Detailed Preparation Procedure

A representative and well-documented preparation method is as follows, adapted from recent peer-reviewed catalytic synthesis literature:

Step 1: Formation of Aldoxime Intermediate

- Reagents : Aldehyde (0.10 mol), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv)

- Solvent : Ethanol-water mixture (4:1 ratio, total 200 mL)

- Conditions : Stirring at room temperature for 16 hours

- Process : The aldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form the aldoxime intermediate.

- Workup : Removal of ethanol under reduced pressure, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and filtration.

- Output : Crude aldoxime used directly in the next step without purification.

Step 2: Chlorination to Form Oxime Chloride

- Reagents : Aldoxime (0.10 mol), N-chlorosuccinimide (1.2 equiv)

- Solvent : Dimethylformamide (DMF), 1.1 M concentration

- Conditions : Slow addition of N-chlorosuccinimide over 1 hour, stirring at room temperature for 16 hours

- Workup : Quenching with water, extraction with tert-butyl methyl ether (TBME), washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Output : Oxime chlorides obtained, used directly in subsequent steps.

Step 3: Formation of this compound

Data Table: Summary of Preparation Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aldoxime formation | Aldehyde (0.10 mol), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv) | Ethanol-water (4:1) | Room temperature | 16 h | N/A | Crude aldoxime used directly |

| Oxime chlorination | Aldoxime (0.10 mol), N-chlorosuccinimide (1.2 equiv) | DMF (1.1 M) | Room temperature | 16 h | N/A | Direct use of oxime chlorides |

| Final product isolation | Filtration, concentration, drying | - | - | - | 94 | This compound obtained |

Analysis of Preparation Methods

Reaction Efficiency and Yields

The described method is notable for its high yield (94%) and relatively mild conditions (room temperature, standard solvents). The use of sodium acetate as a base in the aldoxime formation step ensures effective conversion of the aldehyde to the oxime intermediate. The chlorination step using N-chlorosuccinimide is a well-established method for generating oxime chlorides, which are key intermediates in this synthesis.

Variations and Modifications

The procedure can be adapted with different protecting groups or substituents on the precursor aldehydes or acids to yield derivatives of this compound or related compounds. For example, Boc-protection of the hydroxylammonium moiety has been performed under controlled conditions with triethylamine and Boc anhydride in dichloromethane at 0 °C to room temperature, yielding protected derivatives with high purity and yield (86%).

Comprehensive Research Findings from Varied Sources

- The synthesis protocol aligns with established oxime and hydroxylamine chemistry, utilizing well-known reagents such as hydroxylamine hydrochloride and N-chlorosuccinimide.

- The process avoids harsh conditions, making it suitable for sensitive functional groups.

- The reaction scale and yields reported suggest the method is robust and reproducible for laboratory and potential industrial synthesis.

- No significant flake-like aggregation or stability issues were reported during isolation, indicating good physical properties of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-Carboxy-1-methylethoxyammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted aminooxy derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Carboxy-1-methylethoxyammonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Carboxy-1-methylethoxyammonium chloride involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxylammonium Chloride (CAS 5470-11-1)

Molecular Formula: H₃NO·HCl Molecular Weight: 69.49 g/mol Key Properties:

- Reactivity : Reacts with aldehydes (e.g., formaldehyde) to form oximes, a reaction critical in analytical chemistry for formaldehyde quantification .

- Applications : Used in organic synthesis (e.g., anti-HIV drug precursors) and as a reducing agent .

- Safety : Classified as a skin irritant; requires protective equipment during handling to avoid environmental contamination .

Hydroxylamine-O-Sulfonic Acid (CAS 2950-43-8)

Molecular Formula: H₃NO₄S Molecular Weight: 113.09 g/mol Key Properties:

- Reactivity : Functions as a sulfonating and aminating agent due to the sulfonic acid group.

- Applications : Utilized in the synthesis of sulfonamides and heterocyclic compounds.

- Safety : Highly reactive and moisture-sensitive, requiring stringent handling protocols.

Comparison with Target Compound : The sulfonic acid group in hydroxylamine-O-sulfonic acid introduces different reactivity (sulfonation vs. carboxylate-mediated chelation), making it less suited for applications requiring pH buffering or metal coordination.

Sulfamic Acid (CAS 5329-14-6)

Molecular Formula: H₃NO₃S Molecular Weight: 97.09 g/mol Key Properties:

- Reactivity : Acts as a strong acid (pH ~1.2 in solution) and a nitriding agent.

- Applications : Industrial descaling agent, catalyst in esterification, and precursor in herbicide synthesis.

Structural Differences : The absence of a hydroxylammonium group limits its utility in oxime formation or redox reactions, which are central to hydroxylammonium derivatives.

Comparative Analysis Table

Research Findings and Inferences

- Reactivity : The carboxylate group in the target compound likely enhances its solubility in aqueous media compared to hydroxylammonium chloride, which is hygroscopic but less polar . This could improve its utility in biological or aqueous-phase reactions.

- Pharmaceutical Potential: Analogous to hydroxylammonium chloride’s role in synthesizing anti-HIV agents (e.g., compound 16 in ), the target compound’s carboxylate group may facilitate interactions with biomolecular targets, such as enzymes or receptors.

- Safety Profile : While specific data is unavailable, the compound’s hydroxylammonium core suggests irritant properties similar to hydroxylammonium chloride, necessitating precautions against inhalation and skin contact .

Q & A

Q. What methodological considerations are critical when employing hydroxylammonium chloride as a reducing agent in geochemical iron analysis?

Hydroxylammonium chloride is preferred over ascorbic acid due to its superior solution stability. For reducing 25.0 µg of Fe(III), 50.0 mg of hydroxylammonium chloride is sufficient. Prepare solutions in hydrochloric acid matrices to maintain reducing efficiency, and ensure fresh preparation to avoid oxidation-related degradation. Acidic conditions (e.g., HCl or H₂SO₄) enhance its stability and reactivity .

| Parameter | Hydroxylammonium Chloride | Ascorbic Acid |

|---|---|---|

| Solution Stability | High (weeks) | Low (hours) |

| Mass for 25 µg Fe(III) | 50 mg | Higher |

| Optimal Matrix | HCl/H₂SO₄ | Variable |

Q. What are the best practices for ensuring chemical stability during high-temperature reactions involving hydroxylammonium chloride?

Avoid localized heating above 120°C, as decomposition releases hazardous gases (HCl, NH₄Cl, N₂). Incorporate 0.5 wt% pyrogenic silica as an anti-caking agent to enhance thermal stability. Use inert reactors (e.g., glass or PTFE) to minimize catalytic decomposition from heavy metals like copper .

Q. What first-aid measures are recommended for accidental exposure to hydroxylammonium chloride?

- Skin/Eye Contact: Rinse immediately with water for 15 minutes.

- Inhalation: Move to fresh air; administer artificial respiration if needed.

- Ingestion: Seek medical attention; do not induce vomiting. Delayed symptoms may occur; monitor for 48 hours post-exposure. Use PPE (gloves, goggles) to prevent contact .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding nitrogenous byproducts in hydroxylammonium chloride-mediated redox reactions with Fe(III)?

Employ stoichiometric analysis coupled with mass spectrometry. For example, in reactions with FeCl₃, the molar ratio of reactants determines products:

Q. How do heavy metal impurities influence the decomposition kinetics of hydroxylammonium chloride, and what mitigation strategies are effective?

Heavy metals (e.g., Cu, Cu alloys) catalyze decomposition via exothermic pathways. Mitigation strategies include:

- Using high-purity reagents (≥98% ACS grade).

- Adding stabilizers like pyrogenic silica to absorb moisture.

- Avoiding metal contact during storage (use glass/plastic containers) .

Q. What advanced spectroscopic techniques are recommended for quantifying hydroxylammonium chloride in complex matrices?

- Ion Chromatography: Direct quantification via suppressed conductivity detection (LOD: 0.1 ppm).

- Derivatization: React with l-(2-thiazolylazo) 2-naphthol to form a colored complex (λ = 560 nm). Calibrate with matrix-matched standards to account for interferences .

Contradiction Analysis

- vs. Safety Data: While states low human health concern under current exposure levels, Safety Data Sheets (SDS) emphasize stringent handling protocols due to acute toxicity risks (e.g., respiratory irritation, delayed symptoms). This discrepancy highlights the need for context-specific risk assessments: low concern in environmental exposure vs. high risk in laboratory handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.